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Compound of Interest

Compound Name: 2,6-Dibromo-4-chloroaniline

Cat. No.: B1580550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2,6-
Dibromo-4-chloroaniline, a halogenated aniline of interest in various chemical and

pharmaceutical research fields. This document details the crystallographic parameters,

molecular geometry, and the experimental procedures for its synthesis and structural

determination.

Introduction
2,6-Dibromo-4-chloroaniline (C₆H₄Br₂ClN) is a substituted aniline derivative.[1][2] The

arrangement of the bromine and chlorine atoms on the aniline ring influences its chemical

reactivity and potential applications as a precursor or intermediate in the synthesis of more

complex molecules.[2] Understanding its three-dimensional structure through single-crystal X-

ray diffraction provides crucial insights into its solid-state properties, intermolecular interactions,

and potential for polymorphism.

The crystal structure of the title compound reveals an almost planar molecule.[2][3] The

molecular planarity is a key feature, with a root-mean-square deviation of 0.024 Å.[2][3]

Intramolecular N—H⋯Br hydrogen bonds are present, forming S(5) ring motifs.[2][3] In the

crystal lattice, molecules are linked into chains along the[4] direction by intermolecular N—H⋯

Br hydrogen bonds.[2][3]
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Crystallographic Data
The crystallographic data for 2,6-Dibromo-4-chloroaniline has been determined by single-

crystal X-ray diffraction. The key parameters are summarized in the tables below for clarity and

ease of comparison.

Crystal Data and Structure Refinement
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Parameter Value

Empirical Formula C₆H₄Br₂ClN

Formula Weight 285.37 g/mol

Crystal System Monoclinic

Space Group P2₁/n

a (Å) 13.3132 (7)

b (Å) 3.9387 (2)

c (Å) 16.5476 (9)

β (°) 112.318 (2)

Volume (Å³) 802.70 (7)

Z 4

Temperature (K) 296

Wavelength (Å) 0.71073 (Mo Kα)

Calculated Density (Mg/m³) 2.361

Absorption Coefficient (mm⁻¹) 10.35

F(000) 536

Crystal Size (mm³) 0.35 × 0.15 × 0.12

θ range for data collection (°) 2.5 to 27.9

Reflections collected 6640

Independent reflections 1900 [R(int) = 0.028]

Data/restraints/parameters 1900 / 0 / 92

Goodness-of-fit on F² 1.02

Final R indices [I>2σ(I)] R₁ = 0.024, wR₂ = 0.056

R indices (all data) R₁ = 0.035, wR₂ = 0.060
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Largest diff. peak and hole (e.Å⁻³) 0.43 and -0.36

Data sourced from Ali et al. (2012).[2][3]

Experimental Protocols
This section provides detailed methodologies for the synthesis, crystallization, and crystal

structure determination of 2,6-Dibromo-4-chloroaniline.

Synthesis of 2,6-Dibromo-4-chloroaniline
The synthesis of the title compound is based on the method reported by Harrison, et al. (1981).

[2] A general procedure for the bromination of 4-chloroaniline is as follows:

Starting Material: 4-chloroaniline.

Reaction: To a solution of 4-chloroaniline in a suitable solvent (e.g., acetic acid), a

brominating agent is added. A common method involves the in-situ generation of BrCl from

the reaction of HBr and a chlorinating agent, or the direct use of a bromine solution. The

reaction is typically carried out at a controlled temperature to prevent over-bromination and

side reactions.

Work-up: After the reaction is complete, the mixture is poured into water to precipitate the

crude product.

Purification: The crude product is collected by filtration, washed with water, and then purified

by recrystallization from an appropriate solvent to yield 2,6-Dibromo-4-chloroaniline. The

reported melting point is 352–354 K.[2]

Crystallization
Single crystals suitable for X-ray diffraction can be obtained through slow evaporation of a

saturated solution of the purified 2,6-Dibromo-4-chloroaniline.

Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at

room temperature but moderately soluble at elevated temperatures. Common solvents for

halogenated anilines include ethanol, methanol, or mixtures of organic solvents.
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Procedure:

Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a

saturated solution.

Filter the hot solution to remove any insoluble impurities.

Allow the filtrate to cool slowly to room temperature. Covering the container with a watch

glass with a few small holes will allow for slow evaporation.

Crystals should form over a period of several hours to days.

Once suitable crystals have formed, they can be carefully isolated from the mother liquor.

Single-Crystal X-ray Diffraction
The determination of the crystal structure was performed using a Bruker Kappa APEXII CCD

diffractometer.[2][3]

Crystal Mounting: A suitable single crystal of 2,6-Dibromo-4-chloroaniline (dimensions

approximately 0.35 × 0.15 × 0.12 mm) is mounted on a goniometer head.[2]

Data Collection:

The diffractometer is equipped with a Mo Kα radiation source (λ = 0.71073 Å).[2]

Data is collected at a temperature of 296 K.[2]

A series of diffraction images are collected as the crystal is rotated.

The APEX2 software is used for data collection.[5]

Data Reduction:

The collected diffraction images are processed to obtain the intensities and positions of

the diffraction spots.

The SAINT software is used for cell refinement and data reduction.[5]
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An absorption correction is applied using a multi-scan method (SADABS).[2][3]

Structure Solution and Refinement:

The crystal structure is solved using direct methods with the SHELXS97 program.

The structure is then refined by full-matrix least-squares on F² using the SHELXL97

program.

Hydrogen atoms are placed in geometrically calculated positions and refined using a riding

model.[2]

Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural

determination of 2,6-Dibromo-4-chloroaniline.
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Caption: Experimental workflow for 2,6-Dibromo-4-chloroaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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